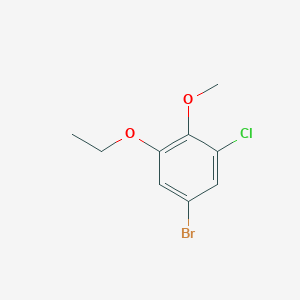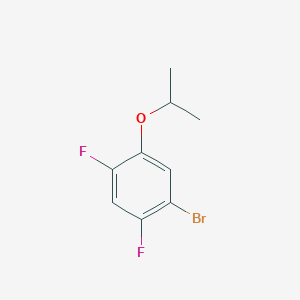![molecular formula C11H19BrN2O B8027165 1-[(2S)-2-bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one](/img/structure/B8027165.png)
1-[(2S)-2-bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2S)-2-Bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one is a chemical compound with the molecular formula C11H19BrN2O and a molecular weight of 275.19 g/mol . This compound is characterized by the presence of a bromopyrrolidine ring and a cyclopentylamino group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-[(2S)-2-bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one typically involves the following steps:
Formation of the Bromopyrrolidine Ring: This step involves the bromination of pyrrolidine using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Cyclopentylamine: The bromopyrrolidine intermediate is then reacted with cyclopentylamine in the presence of a suitable base, such as triethylamine, to form the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[(2S)-2-Bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrrolidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dehalogenated products.
Common reagents used in these reactions include N-bromosuccinimide (NBS), triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(2S)-2-Bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 1-[(2S)-2-bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrrolidine ring and cyclopentylamino group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets, leading to changes in cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
1-[(2S)-2-Bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one can be compared with other similar compounds, such as:
1-[(2S)-2-Chloropyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-[(2S)-2-Iodopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one: Similar structure but with an iodine atom instead of bromine.
1-[(2S)-2-Bromopyrrolidin-1-yl]-2-(cyclohexylamino)ethan-1-one: Similar structure but with a cyclohexylamino group instead of cyclopentylamino.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[(2S)-2-bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c12-10-6-3-7-14(10)11(15)8-13-9-4-1-2-5-9/h9-10,13H,1-8H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCSQHASNBRBKB-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(=O)N2CCCC2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NCC(=O)N2CCC[C@@H]2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(4-Bromophenyl)methyl]diethylamine hydrochloride](/img/structure/B8027111.png)




![4-[(4-Bromophenyl)methyl]morpholine hydrochloride](/img/structure/B8027152.png)
![N-[(4-Bromophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B8027158.png)


